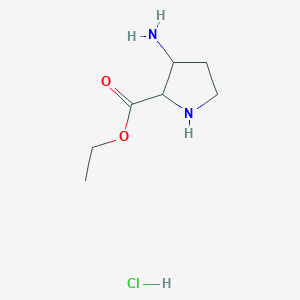

Ethyl 3-aminopyrrolidine-2-carboxylate hydrochloride

Description

Properties

IUPAC Name |

ethyl 3-aminopyrrolidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2.ClH/c1-2-11-7(10)6-5(8)3-4-9-6;/h5-6,9H,2-4,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVKMDIKFUJJTPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(CCN1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. For instance, derivatives of 3-aminopyrrolidine have shown promising results in inhibiting tumor cell proliferation. A study demonstrated that specific derivatives exhibited high antiproliferative potency against various cancer cell lines, surpassing traditional chemotherapeutics like doxorubicin . The mechanism involves the formation of stable complexes with DNA and inhibition of topoisomerase enzymes, which are critical for DNA replication and repair .

Example Case Study:

- Study Title: Discovery of Antitumor Anthra[2,3-b]furan-3-carboxamides

- Findings: Compounds derived from 3-aminopyrrolidine were tested against multiple cancer cell lines, showing a significant increase in lifespan in murine models when treated with these compounds .

Biological Research

Enzyme Inhibition

Ethyl 3-aminopyrrolidine-2-carboxylate hydrochloride has been investigated for its role in enzyme inhibition, particularly regarding arginase inhibitors. The compound's structure allows it to interact effectively with enzyme active sites, making it a valuable candidate for developing therapeutics aimed at metabolic disorders related to arginine metabolism .

Example Case Study:

- Study Title: Synthesis of Arginase Inhibitors

- Findings: The compound was synthesized as part of a series aimed at inhibiting arginase activity, yielding promising results with low nanomolar potency against human arginase enzymes .

Synthetic Organic Chemistry

Chiral Building Block

In synthetic organic chemistry, this compound serves as a chiral building block for the synthesis of various pharmaceuticals. Its ability to participate in nucleophilic substitution reactions makes it versatile for creating complex organic molecules .

Chemical Reactions:

- Oxidation: Can be oxidized to form oximes or nitriles.

- Reduction: Capable of being reduced to secondary or tertiary amines.

- Substitution: Engages in nucleophilic substitution to form amides or esters.

Data Table: Overview of Applications

Mechanism of Action

The mechanism by which Ethyl 3-aminopyrrolidine-2-carboxylate hydrochloride exerts its effects depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the compound's derivatives and the biological system .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences

The compound’s uniqueness lies in its pyrrolidine backbone, which distinguishes it from other hydrochlorides in the evidence:

- Benzydamine hydrochloride (Fig. 1, ): Contains a benzyl-substituted indazole ring, lacking the ester and amine groups critical to the target compound’s reactivity.

- Dosulepin hydrochloride (Fig. 1, ): A tricyclic antidepressant derivative with a sulfur atom and fused ring system, contrasting with the simpler pyrrolidine structure.

- Memantine hydrochloride (Fig. 1, ): Features an adamantane backbone, which confers high lipophilicity and NMDA receptor antagonism, unlike the polar ester-amine motif of the target compound.

- 3-(Ethylamino)pyridine-2-carboxylic acid hydrochloride : A pyridine-based analog with a carboxylic acid group instead of an ester, reducing its membrane permeability compared to the target’s ethyl ester.

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Solubility : The ethyl ester group in the target compound enhances lipophilicity compared to carboxylic acid derivatives (e.g., ), improving blood-brain barrier penetration. However, the hydrochloride salt ensures moderate water solubility.

- Stability : Pyrrolidine derivatives are generally more stable under acidic conditions than pyridine-based analogs due to reduced ring strain and basicity .

- Stereochemistry : The chiral centers in the pyrrolidine ring (positions 2 and 3) make the compound valuable for enantioselective synthesis, unlike memantine or benzydamine, which lack chiral complexity.

Pharmacological Potential

- CNS Targeting : The pyrrolidine-ester scaffold resembles proline derivatives used in neuroactive peptides, contrasting with memantine’s adamantane-based NMDA antagonism .

- Enzyme Inhibition : The amine and ester groups may interact with catalytic sites of proteases or kinases, similar to pyridine-carboxylic acid derivatives .

Biological Activity

Ethyl 3-aminopyrrolidine-2-carboxylate hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of pyrrolidine derivatives, which are known for their diverse biological activities. The structure can be represented as follows:

- Chemical Formula: C₇H₁₄ClN₃O₂

- Molecular Weight: 195.66 g/mol

Research indicates that this compound acts primarily as a modulator of chemokine receptors, such as CCR2 and CCR5. These receptors play critical roles in immune response and inflammatory processes. By binding to these receptors, the compound may influence monocyte recruitment and other immune functions, making it a candidate for treating various inflammatory conditions .

Biological Activity Overview

The biological activity of this compound has been explored through various studies. Below is a summary of its key activities:

Case Studies and Research Findings

-

Chemokine Receptor Modulation:

A study highlighted the role of 3-aminopyrrolidine derivatives in modulating chemokine receptors. This modulation was linked to decreased monocyte recruitment in vivo, suggesting therapeutic potential in conditions like atherosclerosis and rheumatoid arthritis . -

Antitumor Activity:

In vitro studies demonstrated that certain derivatives of this compound exhibited significant cytotoxicity against cancer cell lines. For instance, compounds were shown to inhibit topoisomerase activity, leading to reduced cell proliferation in models of leukemia . -

Neuroprotective Effects:

Research into related pyrrolidine derivatives indicated potential neuroprotective effects, particularly in models of oxidative stress. These findings suggest that this compound may offer benefits in treating neurodegenerative diseases like Alzheimer's .

Preparation Methods

Protection of Hydroxy Groups

- Hydroxy groups in the starting pyrrolidine or butane derivatives are protected by conversion into sulfonate esters such as mesylates or tosylates.

- For example, benzyl (R)-3-hydroxy-pyrrolidine-1-carboxylate is treated with mesyl chloride in the presence of triethylamine at 0–5°C under argon to yield benzyl (S)-3-methanesulphonyloxy-pyrrolidine-1-carboxylate.

Formation of Amino-Pyrrolidine Core

- The mesylate intermediate undergoes nucleophilic substitution with primary amines (e.g., ammonia or alkylamines) to introduce the amino group at the 3-position.

- This reaction is performed under pressure in the presence of secondary amines (R2R3NH) to facilitate ring closure, yielding the 3-amino-pyrrolidine derivative.

Esterification to Ethyl Ester

Formation of Hydrochloride Salt

- The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethyl acetate.

- This step improves the compound's stability and facilitates purification.

Example Synthetic Route (Based on Patent EP1138672A1)

| Step | Starting Material / Intermediate | Reagents and Conditions | Product / Outcome |

|---|---|---|---|

| 1 | (S)-3-hydroxy-pyrrolidine-1-carboxylate | Mesyl chloride, triethylamine, ethyl acetate, 0–5°C | (S)-3-methanesulphonyloxy-pyrrolidine-1-carboxylate |

| 2 | Mesylate intermediate | Primary amine (e.g., NH3), secondary amine, pressure | 3-amino-pyrrolidine derivative |

| 3 | 3-amino-pyrrolidine derivative | Ethyl chloroformate or ethanol, acid catalyst | Ethyl 3-aminopyrrolidine-2-carboxylate |

| 4 | Ethyl 3-aminopyrrolidine-2-carboxylate | HCl in ethyl acetate | This compound |

Research Findings and Optimization Notes

- The use of mesylate or tosylate as protecting groups is preferred due to selective cleavage under reaction conditions, facilitating ring closure without releasing the hydroxy group at the 2-position.

- The reaction temperature is carefully controlled (0–5°C) during sulfonate formation to prevent side reactions.

- The nucleophilic substitution and cyclization under pressure enhance yields and reduce reaction times compared to older methods involving tribromobutane or trihydroxybutane derivatives.

- The final hydrochloride salt is typically obtained as a stable, crystalline solid suitable for further pharmaceutical applications.

Comparative Table of Key Preparation Parameters

| Parameter | Description / Condition | Impact on Synthesis |

|---|---|---|

| Hydroxy Protection | Mesylation or tosylation at 0–5°C under inert atmosphere | Enables selective ring closure, high purity |

| Amination | Primary amine substitution under pressure | Efficient ring closure, high yield |

| Esterification | Reaction with ethyl chloroformate or ethanol | Introduces ethyl ester group, essential for activity |

| Salt Formation | Treatment with HCl in ethyl acetate | Stabilizes amine, improves handling and storage |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 3-aminopyrrolidine-2-carboxylate hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves a multi-step process starting with pyrrolidine derivatives. For example, amino group introduction may occur via reductive amination or nucleophilic substitution under acidic conditions (HCl). Ethyl ester formation can be achieved using ethanol as a solvent and acid catalyst. Critical parameters include temperature control (reflux at 80–100°C for 6–12 hours) and stoichiometric ratios of reagents (e.g., 1:1.2 molar ratio of amine to ethyl chloroformate). Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: dichloromethane/methanol) is essential to achieve >95% purity .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm proton environments and carbon frameworks. Key signals include the ethyl ester group (δ ~1.3 ppm for CH, δ ~4.2 ppm for CH) and pyrrolidine ring protons (δ ~2.5–3.5 ppm).

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 210–254 nm validate purity (>98%).

- Mass Spectrometry (MS) : ESI-MS provides molecular ion peaks (e.g., [M+H] at m/z ~221) and fragmentation patterns .

Q. How does the hydrochloride salt form affect solubility and stability in aqueous solutions?

- Methodological Answer : The hydrochloride salt enhances water solubility due to ionic interactions. Stability tests under varying pH (2–9) and temperatures (4–37°C) show degradation <5% over 24 hours at pH 4–6. Use buffered solutions (e.g., phosphate buffer, pH 6.0) for long-term storage. Lyophilization is recommended for solid-state stability .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported reactivity of the trifluoromethyl group in related pyrrolidine derivatives?

- Methodological Answer : Discrepancies in trifluoromethyl reactivity (e.g., nucleophilic vs. electrophilic behavior) can arise from solvent polarity or catalytic systems. Systematic studies comparing aprotic (e.g., DMF) vs. protic (e.g., ethanol) solvents, coupled with DFT calculations, clarify mechanistic pathways. For example, in DMF, the CF group exhibits electron-withdrawing effects, stabilizing intermediates in SNAr reactions .

Q. How can enantioselective synthesis of this compound be achieved?

- Methodological Answer : Chiral resolution using L-tartaric acid or enzymatic kinetic resolution (e.g., lipases) separates enantiomers. Asymmetric catalysis with chiral ligands (e.g., BINAP) in palladium-catalyzed aminations achieves >90% enantiomeric excess (ee). Monitor ee via chiral HPLC (Chiralpak IA column, hexane/isopropanol) .

Q. What in vitro assays are suitable for probing the compound’s interaction with neurological targets (e.g., GABA receptors)?

- Methodological Answer :

- Radioligand Binding Assays : Use H-labeled muscimol to assess competitive binding to GABA receptors in rat brain homogenates.

- Electrophysiology : Patch-clamp recordings on HEK293 cells expressing recombinant GABA subunits quantify chloride current modulation.

- Structure-Activity Relationship (SAR) : Compare activity of derivatives with varied substituents (e.g., ethyl vs. methyl esters) to identify critical pharmacophores .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.